Cas no 52321-10-5 (3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride)
![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride structure](https://ja.kuujia.com/scimg/cas/52321-10-5x500.png)
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
- 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane,hydrochloride
- AKOS005167147
- 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
- 52321-10-5
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- インチ: InChI=1S/C14H20N2.2ClH/c1-15-13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12;;/h2-6,13-14H,7-11H2,1H3;2*1H
- InChIKey: NLZQZGPPOVSFEB-UHFFFAOYSA-N
- ほほえんだ: CN1C2CCC1CN(CC3=CC=CC=C3)C2.Cl.Cl
計算された属性
- せいみつぶんしりょう: 216.1628
- どういたいしつりょう: 288.1160041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 6.5Ų
じっけんとくせい
- PSA: 6.48
- LogP: 2.64280
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM200839-1g |
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride |
52321-10-5 | 95% | 1g |
$1512 | 2024-07-15 | |
Alichem | A019140521-1g |
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride |
52321-10-5 | 95% | 1g |
$1349.92 | 2023-09-01 | |
Chemenu | CM200839-1g |
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride |
52321-10-5 | 95% | 1g |
$1512 | 2021-08-05 |
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 関連文献
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochlorideに関する追加情報
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS No: 52321-10-5)
Introduction to 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, commonly referenced by its CAS number 52321-10-5, is a complex organic compound with a unique bicyclic structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug development and material science. The molecule consists of a bicyclo[3.2.1]octane framework with two nitrogen atoms at positions 3 and 8, substituted with a benzyl group at position 3 and a methyl group at position 8, further complexed with two hydrochloric acid molecules.
Structural Analysis and Synthesis
The synthesis of 52321-10-5 involves a multi-step process that typically begins with the preparation of the bicyclic core. Recent advancements in synthetic methodology have enabled more efficient routes to construct the bicyclo[3.2.1]octane system, often utilizing ring-closing metathesis or other catalytic techniques. The substitution pattern at positions 3 and 8 is critical for determining the compound's reactivity and biological activity.
Chemical Properties and Stability
Studies have shown that 52321-10-5 exhibits good stability under standard laboratory conditions, though it may degrade under harsh acidic or basic environments. The compound's solubility in various solvents has been extensively characterized, making it suitable for use in both aqueous and organic reaction media.
Applications in Pharmacology and Drug Discovery
Recent research has highlighted the potential of 52321-10-5 as a lead compound in drug discovery efforts targeting various therapeutic areas, including central nervous system disorders and cancer therapy. The compound's unique structure allows for interactions with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzyme active sites.
Mechanism of Action and Bioavailability
Preliminary studies suggest that 52321-10-5 may exert its effects through modulation of ion channels or receptor signaling pathways. Its bioavailability has been evaluated in preclinical models, demonstrating moderate absorption rates when administered orally.
Toxicological Profile and Safety Considerations
Toxicological assessments indicate that 52321-10-5 has a favorable safety profile at therapeutic doses, though further long-term studies are required to fully characterize its toxicity potential.
Conclusion: Future Directions for CAS No: 52321-10-5 Research
The ongoing exploration of CAS No: 52321-10-5, or dihydrochloride, continues to uncover new insights into its chemical properties and biological functions. As research progresses, this compound holds promise as a valuable tool in advancing therapeutic development and understanding complex biological systems.
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